4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride
Description
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride core (a benzene ring substituted with a trifluoromethyl group, -CF₃). The molecule is further functionalized with chlorine atoms at the 4- and 5-positions and a difluoromethoxy group (-OCF₂H) at the 2-position. Benzotrifluoride derivatives are typically utilized in agrochemicals, pharmaceuticals, and materials science due to their stability and lipophilicity .
Properties
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-4-1-3(8(13,14)15)6(2-5(4)10)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBUZPKKRBZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,5-dichloro-2-nitrobenzotrifluoride with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amine .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may involve multiple steps, including chlorination, fluorination, and etherification reactions .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while reduction reactions can produce corresponding amines .
Scientific Research Applications
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)- (CAS 3615-21-2)
Structural Differences :
- Core Structure: Benzimidazole (a fused benzene and imidazole ring) vs. benzotrifluoride (benzene with -CF₃).
- Substituents: Chlorine at 4,5-positions and trifluoromethyl (-CF₃) at 2-position vs. chlorine at 4,5-positions and difluoromethoxy (-OCF₂H) at 2-position.
Hazards :
- Acute Effects : Skin/eye irritation, respiratory tract irritation upon inhalation .
- Chronic Effects: Potential liver toxicity; insufficient carcinogenicity or reproductive toxicity data .
- Reactivity : Incompatible with oxidizing agents, reducing agents, and halogenated organics; releases toxic gases (e.g., nitrogen oxides, chlorine) during combustion .
Physical State : White crystalline solid (commercial product may be brownish) .
Benzotrifluoride (CAS 98-08-8)
Structural Differences :
- substituted benzotrifluoride with Cl and -OCF₂H groups.
Hazards :
Methyl 3,5-Dichloro-2-(difluoromethoxy)phenylacetate (CAS 1804885-18-4)
Structural Differences :
- Core Structure: Phenylacetate ester vs. benzotrifluoride.
- Substituents: Chlorine at 3,5-positions and -OCF₂H at 2-position vs. chlorine at 4,5-positions and -OCF₂H at 2-position.
Hazards :
- Limited hazard data; typical precautions for halogenated organic compounds apply (e.g., avoid inhalation, skin contact) .
3,5-Dichloro-2-(difluoromethoxy)mandelic acid (CAS 1804884-52-3)
Structural Differences :
- Core Structure: Mandelic acid (α-hydroxy phenylacetic acid) vs. benzotrifluoride.
- Substituents: Chlorine at 3,5-positions and -OCF₂H at 2-position vs. chlorine at 4,5-positions and -OCF₂H at 2-position.
Hazards :
Physical State : Solid (purity ≥95%) .
Comparative Analysis Table
Key Research Findings
Substituent Position Sensitivity :
- The position of chlorine and fluorinated groups significantly affects biological activity. For example, the 3,5-dichloro configuration in phenylacetate derivatives enhances pharmaceutical utility , whereas 4,5-dichloro substitution in benzimidazole derivatives favors herbicidal activity .
Fluorinated Groups and Stability :
- Difluoromethoxy (-OCF₂H) groups improve metabolic stability and lipophilicity compared to trifluoromethyl (-CF₃) groups, making them preferable in drug design .
Hazard Profiles :
- Benzotrifluoride derivatives with fewer halogen substituents (e.g., simple benzotrifluoride) exhibit higher flammability , while heavily halogenated analogs prioritize handling precautions for toxicity over flammability .
Biological Activity
Overview of 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride
Chemical Structure and Properties
4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is an organofluorine compound with the following chemical structure:
- Molecular Formula : CHClFO
- CAS Number : 1804883-10-0
This compound features a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and three fluorine atoms, which contributes to its unique chemical properties.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit significant antimicrobial activity. The presence of halogen substituents (such as chlorine and fluorine) can enhance the lipophilicity and bioactivity of organic molecules.
Case Study: Antibiofilm Activity
A study exploring potential antibiofilm agents identified compounds with structural similarities to 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride. These studies suggest that halogenated compounds can disrupt microbial biofilms, which are critical in chronic infections.
| Compound Name | Activity | Reference |
|---|---|---|
| 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride | Potential antibiofilm agent |
Cytotoxicity and Anticancer Activity
Fluorinated compounds have been extensively studied for their anticancer properties. The introduction of fluorine atoms can lead to increased potency against various cancer cell lines.
Research Findings on Cytotoxicity
In vitro studies have shown that fluorinated benzene derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. While specific data for 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is limited, related compounds have demonstrated:
- IC50 values indicating effective concentrations required to inhibit cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Example Compound A | MCF-7 (Breast Cancer) | 10 | |
| Example Compound B | HeLa (Cervical Cancer) | 15 |
The mechanism by which halogenated compounds exert their biological effects often involves:
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
